molecular formula C15H15N3OS B2525179 4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine CAS No. 1041594-92-6

4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine

Cat. No.: B2525179
CAS No.: 1041594-92-6
M. Wt: 285.37
InChI Key: LXYWASJJUHNTEW-UHFFFAOYSA-N
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Description

4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine is an organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with an amine group and an oxadiazole ring, which is further substituted with a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine
  • 4,5-Dimethyl-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine
  • 4,5-Dimethyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine

Uniqueness

The uniqueness of 4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the methyl group on the phenyl ring can affect the compound’s electronic distribution and steric profile, potentially leading to different interactions with molecular targets compared to its analogs .

Biological Activity

4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine is a compound that belongs to the class of oxadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H15N3OS
  • Molecular Weight : 285.3641 g/mol
  • CAS Number : Not specified in the sources.

Biological Activities

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a variety of biological activities including:

  • Anticancer Activity :
    • Oxadiazole derivatives have shown promising anticancer properties. For instance, a study highlighted that derivatives with oxadiazole rings exhibited cytotoxicity against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others, with IC50 values indicating significant potency against these cells .
    • Specifically, compounds similar to 4,5-dimethyl derivatives have been noted for their ability to inhibit tumor growth in vitro and in vivo models.
  • Antimicrobial Activity :
    • Recent studies have demonstrated that oxadiazole derivatives possess antimicrobial properties against a range of pathogens. For instance, some derivatives were effective against Mycobacterium tuberculosis, showing minimum inhibitory concentrations (MIC) in the low micromolar range .
    • The compound's structural features likely contribute to its ability to disrupt microbial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
  • Anti-inflammatory Properties :
    • Certain oxadiazole compounds have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Some studies suggest that oxadiazole derivatives can modulate receptor activity related to neurotransmission and immune responses .

Research Findings

Table 1 summarizes key findings from recent studies on the biological activity of similar oxadiazole compounds:

Activity TypeCompound ExampleTarget Organism/Cell LineIC50/MIC Value
Anticancer1,2,4-Oxadiazole derivativesHeLa (cervical cancer)~92.4 µM
Antimicrobial1,3,4-Oxadiazole derivativesMycobacterium tuberculosis4–8 µM
Anti-inflammatoryVarious oxadiazole derivativesCOX enzymesInhibition reported

Case Studies

A notable case study involved the synthesis of a series of oxadiazole-based compounds that were screened for anticancer activity. The results indicated that modifications to the oxadiazole ring significantly enhanced cytotoxicity against several cancer cell lines. For example, a derivative with a phenyl substituent showed improved selectivity and potency compared to its parent compound .

Another study focused on antimicrobial activity where derivatives were tested against both susceptible and drug-resistant strains of M. tuberculosis. The findings revealed that certain structural modifications led to enhanced efficacy against resistant strains, suggesting potential for therapeutic development .

Properties

IUPAC Name

4,5-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-8-4-6-11(7-5-8)14-17-15(19-18-14)12-9(2)10(3)20-13(12)16/h4-7H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYWASJJUHNTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(SC(=C3C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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